molecular formula C7H10ClN3O3 B116489 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole CAS No. 14419-11-5

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

Cat. No. B116489
CAS RN: 14419-11-5
M. Wt: 219.62 g/mol
InChI Key: JCFLTWHMNZZBFW-UHFFFAOYSA-N
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Description

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) is a quaternary ammonium salt that can be used as a cation-generating agent for cellulose cationization . It can also be used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers, synthesize cationic glycogen (Cat Gly), and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .


Synthesis Analysis

The synthesis of CHPTAC involves the reaction of epoxy chloropropane, trimethylamine aqueous solution, and hydrochloric acid . The reaction medium is water, the temperature of reaction is 5~40 ℃, and the pH value is 6.5~9.5 .


Chemical Reactions Analysis

CHPTAC has been used in the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate . It has also been used in the cationization of cotton fiber .

Scientific Research Applications

Synthesis of Pharmacopoeial Reference Standards

Ornidazole Isomer (Impurity): is utilized in the synthesis of pharmacopoeial reference standards (PhRSs). These standards are crucial for ensuring the quality and safety of ornidazole-containing medicines by providing comparability of test results of generic drugs . The impurity profiles of ornidazole, including its isomers, are studied to establish PhRSs, which are not described in pharmacopoeias .

Chromatographic Stationary Phases

The compound’s reactive chloroalkyl functionality makes it a promising candidate for the synthesis of chromatographic stationary phases. These phases are used in chromatography to separate chemical mixtures, and the reactive nature of the compound allows for the attachment of various functional groups that can interact with different analytes .

Ion Exchanger Resins

Ornidazole Isomer (Impurity): can be used to synthesize ion exchanger resins. These resins are widely used in water purification, chemical analysis, and catalysis. The chloroalkyl groups in the compound provide reactive sites for the attachment of ion exchange groups .

Drug Degradation Studies

This compound is a known degradation product of ornidazole, an antibiotic. It is used in studies to understand the decomposition of ornidazole in various conditions, such as different pH levels and the presence of additives. This research is vital for predicting the stability and shelf life of ornidazole-based drugs .

Reactive Monoliths for Separation Science

The compound is proposed as a starting material for the preparation of monolithic stationary phases in separation science. These monoliths can be tailored for specific separations and offer flexibility in the design of new chromatographic materials .

Synthesis of Hydrophilic Microspheres

Due to its hydroxyl groups and reactive chloropropyl moiety, Ornidazole Isomer (Impurity) is used in the synthesis of hydrophilic microspheres. These microspheres have applications in drug delivery systems, where they can be modified to release drugs at controlled rates .

Safety and Hazards

CHPTAC is classified as Carcinogenicity (Category 2), H351, and has Short-term (acute) aquatic hazard (Category 3), H402, and Long-term (chronic) aquatic hazard (Category 3), H412 .

properties

IUPAC Name

1-chloro-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-7(11(13)14)4-10(5)3-6(12)2-8/h4,6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFLTWHMNZZBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932264
Record name 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14419-11-5
Record name 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14419-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014419115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were made to 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole, and what was the rationale behind these changes?

A1: The research paper [] describes the synthesis of amine and phenoxy derivatives of 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole. These derivatives were created by reacting the parent compound with various amines and phenols.

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